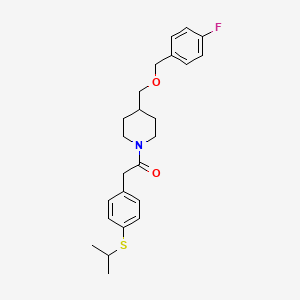

1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a synthetic compound characterized by its intricate structure involving multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone typically involves several key steps, including:

Formation of the piperidine ring.

Introduction of the 4-fluorobenzyl moiety.

Coupling of the piperidine ring with the ethanone derivative. Each step requires specific reagents, catalysts, and conditions to ensure high yield and purity. For instance, the use of protecting groups, careful control of temperature, and pH adjustments are crucial in this multi-step synthesis process.

Industrial Production Methods

Industrial production of this compound may involve scalable methodologies, such as continuous flow synthesis, to ensure efficient and reproducible production. Optimizing reaction conditions, such as solvent selection and reaction times, is critical for achieving industrial-scale synthesis with minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: : Conversion to more oxidized forms by agents like potassium permanganate.

Reduction: : Reducing the ketone group to an alcohol using reducing agents like lithium aluminium hydride.

Substitution: : Nucleophilic substitution reactions primarily involving the piperidine nitrogen or the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

Reducing agents: : Lithium aluminium hydride, sodium borohydride.

Catalysts: : Palladium on carbon for hydrogenation reactions.

Major Products

The reactions lead to diverse products depending on the reaction conditions, such as:

Alcohol derivatives from reduction.

Oxidized derivatives from oxidation.

Varied substituted compounds from substitution reactions.

Wissenschaftliche Forschungsanwendungen

This compound has found applications in several scientific domains:

Chemistry: : As a building block for complex organic synthesis.

Biology: : Potential use as a ligand in biochemical assays.

Medicine: : Exploration of its pharmacological properties for drug development.

Industry: : Possible applications in the production of specialized materials or as intermediates in chemical manufacturing.

Wirkmechanismus

The compound's mechanism of action involves interactions at the molecular level, particularly with biological targets such as enzymes or receptors. Its diverse functional groups enable binding to various molecular targets, affecting biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, 1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone stands out due to its unique structural features. Similar compounds include:

1-(4-((Benzyl)oxy)methyl)piperidin-1-yl)-2-(4-(methylthio)phenyl)ethanone

Fascinating how a complex structure can unfold into a myriad of possibilities!

Biologische Aktivität

1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone, commonly referred to by its CAS number 2097901-23-8, is a synthetic compound with potential applications in medicinal chemistry. Its unique structure, comprising a piperidine ring and various functional groups, suggests diverse biological activities. This article explores the biological activity of this compound based on available literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C24H30FN2O3S, with a molecular weight of approximately 415.6 g/mol. The presence of a fluorobenzyl ether and an isopropylthio group may influence its lipophilicity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C24H30FN2O3S |

| Molecular Weight | 415.6 g/mol |

| CAS Number | 2097901-23-8 |

| Structural Features | Piperidine ring, fluorobenzyl ether, isopropylthio group |

Biological Activity Overview

Research indicates that compounds with structural similarities to this compound exhibit various biological activities including:

- Antimicrobial Activity : Compounds featuring piperidine rings have been associated with antimicrobial effects, making them candidates for further investigation in infectious disease treatment.

- Inhibition of Enzymatic Activity : Similar compounds have shown promise as inhibitors of enzymes such as tyrosinase, which is crucial in melanin production. For instance, derivatives of fluorobenzylpiperazine have demonstrated competitive inhibition against tyrosinase with low IC50 values, suggesting potential for skin-related therapies .

The mechanism by which this compound exerts its biological effects may involve:

- Interaction with Tyrosinase : As indicated in studies involving structurally related compounds, the binding to tyrosinase could prevent substrate interactions, thereby inhibiting melanin synthesis. The docking studies suggest that the compound may occupy the active site of the enzyme .

- Modulation of Membrane Permeability : The lipophilic nature imparted by the fluorobenzyl moiety may enhance membrane permeability, facilitating cellular uptake and subsequent pharmacological action.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Tyrosinase Inhibition : A study found that derivatives containing the fluorobenzylpiperazine fragment exhibited strong inhibitory effects on Agaricus bisporus tyrosinase (IC50 = 0.18 μM), significantly outperforming standard inhibitors like kojic acid (IC50 = 17.76 μM). This highlights the potential for developing skin-whitening agents or treatments for hyperpigmentation .

- Antimicrobial Potential : Related piperidine compounds have been evaluated for their antimicrobial properties against various pathogens. The presence of sulfur-containing groups has been linked to enhanced activity against bacterial strains.

- Pharmacokinetic Studies : Preliminary pharmacokinetic assessments suggest favorable absorption characteristics due to the compound's lipophilicity. Further studies are warranted to establish its bioavailability and metabolic pathways.

Eigenschaften

IUPAC Name |

1-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30FNO2S/c1-18(2)29-23-9-5-19(6-10-23)15-24(27)26-13-11-21(12-14-26)17-28-16-20-3-7-22(25)8-4-20/h3-10,18,21H,11-17H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTEYGEPMULMEJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(CC2)COCC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30FNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.